molecular formula C9H4Cl2F7N B2798933 2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline CAS No. 273735-64-1

2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline

Cat. No. B2798933
CAS RN: 273735-64-1
M. Wt: 330.03
InChI Key: NXWRKJGSRUCYEN-UHFFFAOYSA-N
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Description

“2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline” is a chemical compound with the molecular formula C9H4Cl2F7N . It has a molecular weight of 330.03 . The compound is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=C(C=C(C(=C1Cl)N)Cl)C(C(F)(F)F)(C(F)(F)F)F .


Physical And Chemical Properties Analysis

The compound has a solubility of 1.051 mg/L in 25 ºC water . It has a density of 1.6±0.1 g/cm3 . The index of refraction is calculated to be 1.453 . The melting point is 61.74 ºC, and the boiling point is 257.71 ºC, 206.8±40.0 ºC at 760 mmHg . The flash point is calculated to be 78.8±27.3 ºC .

Scientific Research Applications

Agrochemical Synthesis

This compound serves as a crucial intermediate for developing high-efficiency, low-toxicity pesticides and new herbicides. Its significance lies in providing the chemical backbone necessary for formulating compounds with desirable properties for pest control and plant protection. The process for synthesizing this compound and its derivatives highlights its versatility and efficacy in agrochemical applications (Zhou Li-shan, 2002). Additionally, research into novel pesticides, such as Bistrifluron, underscores the role of such compounds in generating potent insect growth regulators, showcasing the compound's contribution to advancing agricultural chemical technology (Liu An-chan, 2015).

Material Science and Chemistry

In the realm of material science and organic chemistry, the compound's derivatives are explored for their potential in creating innovative materials. For instance, studies on the synthesis and characterization of polyimides incorporating derivatives of this compound reveal its utility in producing materials with high thermal stability, excellent solubility, and low dielectric constants. Such characteristics are vital for applications in electronics and advanced material technologies (B. Myung et al., 2003). The electrochemical synthesis of polymers based on this compound's analogs further illustrates its applicability in fabricating efficient counter electrodes for dye-sensitized solar cells, highlighting its contribution to renewable energy technology (Leyla Shahhosseini et al., 2016).

Chemical Synthesis and Environmental Considerations

The compound's relevance extends to synthesizing environmentally benign alternatives to chlorofluorocarbons (CFCs) for use in foam insulation, reflecting a commitment to developing sustainable industrial materials. Research into the thermal conductivities of alternatives to CFC-11, involving derivatives of this compound, demonstrates the scientific community's effort to address environmental concerns while maintaining material efficacy (R. Perkins et al., 2001).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if swallowed or if inhaled . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline are currently unknown. This compound is a derivative of aniline and may interact with various biological targets .

Mode of Action

It’s known that aniline derivatives can interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

The compound has a molecular weight of 330.03 and a solubility of 1.051 mg/L in water at 25 ºC . These properties may influence its bioavailability and pharmacokinetics.

properties

IUPAC Name

2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F7N/c10-4-1-3(2-5(11)6(4)19)7(12,8(13,14)15)9(16,17)18/h1-2H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWRKJGSRUCYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenylamine (10 g, 38.30 mmol) (prepared according to EP 1,006,102) in dichloromethane (150 ml), at 20° C., was added N-chlorosuccinimide (“NCS”) (21.48 g, 160.8 mmol). The reaction mixture was stirred overnight at ambient temperature. The reaction was quenched by addition of aqueous sodium hydroxide (2N) and the phases were separated. The aqueous layer was extracted with dichloromethane. The combined organic phases were dried over sodium sulfate and concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane 1:4) to give 2,6-dichloro-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenylamine (7.6 g, 60.1% yield). 1H-NMR (CDCl3, 400 MHz): 7.41 (s, 2H), 4.77 (s, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.48 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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